molecular formula C20H24O7 B4591623 methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B4591623
M. Wt: 376.4 g/mol
InChI Key: JVDYQMVLIBIKMD-UHFFFAOYSA-N
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Description

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15220310 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Derivatives

Researchers have explored the synthesis of various derivatives based on related chromen-3-yl compounds. For instance, the synthesis of thiazolidin-4-ones based on chromen-yl acetic acid demonstrates the compound's utility in creating new chemical entities with potential antibacterial activity (Čačić et al., 2009). Similarly, the interaction of homophthalic anhydride with triphenylphosphoranylidene acetates sheds light on the chemical behavior of chromen-3-yl derivatives, leading to the formation of various reaction products with potential applications (Shablykin et al., 2017).

Applications in Natural Product Synthesis

The compound's framework is beneficial in synthesizing natural product analogs. An efficient procedure was developed for transforming a related bromopropenyl compound into a building block for the synthesis of arenamides A and C, highlighting the potential of chromen-3-yl derivatives in producing compounds with antitumor activity (Shklyaruck, 2015).

Synthesis and Antimicrobial Activity

The synthesis of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate underscores the research interest in modifying the chromen-3-yl scaffold to investigate its antimicrobial properties (Parameshwarappa et al., 2009).

Building Blocks in Synthesis

Dimethylformamide acetals and Bredereck’s reagent, similar in functionality to tert-butoxy derivatives, serve as versatile building blocks in synthesis, demonstrating the potential for chromen-3-yl derivatives in alkaloid synthesis and the annulation of heterocyclic rings (Bracher, 2020).

Efficient Synthesis Techniques

Efficient synthesis techniques have been developed for related compounds, such as the chiral side chain of statins, highlighting the versatility and potential of chromen-3-yl derivatives in medicinal chemistry (Choi Hyeong-Wook & Hyunik Shin, 2008).

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-11-13-7-8-15(25-10-17(22)27-20(3,4)5)12(2)18(13)26-19(23)14(11)9-16(21)24-6/h7-8H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDYQMVLIBIKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 6
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methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

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